N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrazine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting with an appropriate precursor such as ethylthio-substituted hydrazine, the thiadiazole ring can be formed through cyclization reactions involving sulfur and nitrogen sources under controlled conditions.
Synthesis of the Pyrazine Ring: The pyrazine ring can be synthesized from diaminomaleonitrile or similar precursors through cyclization and subsequent functionalization steps.
Construction of the Oxazole Ring: The oxazole ring is often formed via cyclodehydration reactions involving amino alcohols or similar intermediates.
Coupling Reactions: The final step involves coupling the thiadiazole, pyrazine, and oxazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkoxides, amines, thiols.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases such as cancer, infections, or inflammatory conditions.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It could also serve as a precursor for the synthesis of polymers, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide would depend on its specific application. In a biological context, it might act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways. The pathways affected could include those related to cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridine-2-carboxamido)oxazole-4-carboxamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)thiazole-4-carboxamide
Uniqueness
The uniqueness of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ethylthio group, in particular, can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O3S2/c1-2-24-13-20-19-12(25-13)18-10(22)8-6-23-11(16-8)17-9(21)7-5-14-3-4-15-7/h3-6H,2H2,1H3,(H,16,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQJQCBFXIJXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.